1-HEXYLSODIUMSULFONATE

Description

Contextualization of Alkyl Sulfonates within Organic and Analytical Chemistry

Alkyl sulfonates are a class of organic compounds characterized by the presence of a sulfonate group (R-SO₃⁻) attached to an alkyl chain. In organic synthesis, the sulfonate group is recognized as an excellent leaving group, making alkyl sulfonates valuable reagents in nucleophilic substitution reactions. alfa-chemistry.com The stability of the resulting sulfonate anion, a weak base, facilitates these reactions. nih.gov

In the field of analytical chemistry, particularly in liquid chromatography, alkyl sulfonates have a prominent role as ion-pairing reagents. chromatographyonline.com Ion-pair chromatography is a technique used in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of ionic and highly polar analytes on a nonpolar stationary phase. fishersci.ficrimsonpublishers.com Alkyl sulfonates, being anionic, are particularly effective for the analysis of positively charged analytes, such as basic compounds. masontechnology.ieshimadzu.com The mechanism involves the formation of a neutral ion pair between the alkyl sulfonate and the cationic analyte in the mobile phase. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved chromatographic resolution. fishersci.fi The retention can be controlled by adjusting the concentration and the alkyl chain length of the ion-pairing reagent. masontechnology.ieshimadzu.com Longer alkyl chains, such as the hexyl group in 1-Hexylsodiumsulfonate, generally lead to stronger retention of the analyte. shimadzu.com

Significance of this compound in Contemporary Research Paradigms

This compound (CAS 2207-98-9) is specifically recognized for its application as an ion-pairing reagent in HPLC. crimsonpublishers.comcrimsonpublishers.com It is particularly useful for the separation of basic compounds that would otherwise have little or no retention on a standard reversed-phase column. crimsonpublishers.com The use of this compound, designated as S6 in some contexts, allows for the analysis of basic samples by adjusting the mobile phase pH to a range of 3-4 and using a concentration of approximately 5mM. crimsonpublishers.com This application is crucial in pharmaceutical analysis for the separation of basic drugs and their metabolites. nih.gov

Beyond its role in chromatography, the surfactant properties of closely related isomers suggest potential applications for this compound in other areas. For instance, 2-Ethyl-hexyl sodium sulfonate has been identified as an anionic surfactant in cleaning products. crimsonpublishers.comcrimsonpublishers.com Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid, and are fundamental in a wide range of industrial and research applications. A related compound, succinic acid-1-ethyl hexyl sodium sulfonate, is used as a surfactant in the formation of microemulsions for the synthesis of magnetic microparticles. labxing.com These examples highlight the potential versatility of hexyl sodium sulfonate compounds.

Research Trajectories and Contributions of this compound Studies

The primary contribution of this compound to scientific research lies in its role as a tool for enabling and enhancing analytical separations. Its availability as a commercial reagent facilitates its use in the development and validation of new analytical methods for a variety of basic compounds. alfa-chemistry.com Research utilizing this compound as an ion-pairing reagent contributes to the broader understanding of chromatographic separation mechanisms and the development of more robust and selective analytical techniques.

Future research trajectories involving this compound are likely to continue to focus on its application in analytical chemistry. This includes the development of novel HPLC methods for the analysis of complex mixtures of basic compounds in various matrices, such as biological fluids and environmental samples. Furthermore, exploration of its surfactant properties, inspired by the applications of its isomers, could open new avenues of research in areas such as materials science and colloid chemistry. The synthesis and characterization of novel alkyl sulfonates with tailored properties also remains an active area of investigation, with the potential to yield even more effective reagents for a range of chemical applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2207-98-9 | alfa-chemistry.comchemsrc.com |

| Molecular Formula | C₆H₁₃NaO₄S | chemsrc.com |

| Molecular Weight | 204.22 g/mol | chemsrc.com |

| Synonyms | Hexyl sodium sulfate, Sodium hexyl sulfate | chem960.com |

Table 2: Applications of this compound and Related Compounds

| Application Area | Specific Use | Compound | Source |

| Analytical Chemistry | Ion-pairing reagent in HPLC for basic compounds | This compound | crimsonpublishers.com |

| Consumer Products | Anionic surfactant in cleaning products | 2-Ethyl-hexyl sodium sulfonate | crimsonpublishers.comcrimsonpublishers.com |

| Materials Science | Surfactant in microemulsion synthesis | Succinic acid-1-ethyl hexyl sodium sulfonate | labxing.com |

Structure

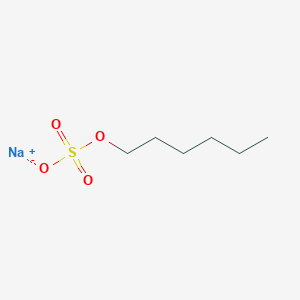

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;hexyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLUYNDHYCZGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062250 | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-98-9 | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chromatographic Methodologies and Elucidation of Separation Mechanisms

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) with 1-Hexylsodiumsulfonate

IP-HPLC is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar analytes. laboratorynotes.com The addition of an ion-pairing reagent, such as this compound, to the mobile phase is central to this technique. laboratorynotes.com this compound is an anionic surfactant that is particularly effective for the analysis of basic compounds. slideshare.netobrnutafaza.hr It consists of a six-carbon alkyl chain, which provides hydrophobicity, and a sulfonate head group, which is anionic. obrnutafaza.hrfishersci.com

Theoretical Frameworks of Ion-Pairing Interactions in Reversed-Phase Systems

The mechanism of retention in IP-HPLC with this compound is understood through two primary models: the ion-pair formation model and the dynamic ion-exchange model. thermofisher.comunt.edu

Ion-Pair Formation Model: In this model, the this compound anion forms an electrically neutral ion-pair with a cationic analyte in the mobile phase. unt.educsus.edu This newly formed, less polar ion-pair then partitions onto the non-polar stationary phase, typically a C8 or C18 column. unt.edutechnologynetworks.com The retention of the analyte is therefore increased, as it would otherwise have little affinity for the hydrophobic stationary phase. csus.edu

Dynamic Ion-Exchange Model: This model proposes that the hydrophobic hexyl tail of the this compound adsorbs onto the surface of the reversed-phase packing material. thermofisher.comcsus.edu This creates a dynamic, in-situ ion-exchange surface where the negatively charged sulfonate groups are available to interact with and retain cationic analytes. thermofisher.comcsus.edu

In practice, the separation mechanism is often a combination of both these processes. The relative contribution of each mechanism depends on factors such as the concentration of the ion-pairing reagent, the composition of the mobile phase, and the nature of the stationary phase. thermofisher.com

Optimization of Chromatographic Parameters for Enhanced Resolution

Achieving optimal separation in IP-HPLC requires careful optimization of several key parameters.

The composition of the mobile phase, including the organic modifier, buffer, and pH, plays a critical role in controlling retention and selectivity. csus.edu

Organic Modifier: Organic solvents like acetonitrile (B52724) and methanol (B129727) are added to the mobile phase to modulate the retention of analytes. technologynetworks.com Increasing the concentration of the organic modifier generally decreases the retention time of the ion-paired analytes by increasing their solubility in the mobile phase. unt.edu

pH: The pH of the mobile phase is a crucial parameter as it dictates the ionization state of both the analyte and the ion-pairing reagent. technologynetworks.comtandfonline.com For effective ion-pairing with this compound, the pH of the mobile phase should be maintained at a level where the basic analytes are in their cationic form. tcichemicals.com For basic compounds, this is typically in the acidic to neutral pH range. slideshare.net

Concentration of this compound: The concentration of the ion-pairing reagent directly influences analyte retention. shimadzu.com Initially, increasing the concentration of this compound leads to increased retention of oppositely charged analytes. unt.edu However, at higher concentrations, the formation of micelles in the mobile phase can occur, leading to a decrease in retention as the analytes partition into the micelles. shimadzu.com A typical starting concentration for ion-pairing reagents is around 5 mM. obrnutafaza.hrtcichemicals.com

Table 1: Effect of Mobile Phase Parameters on Analyte Retention in IP-HPLC

| Parameter | Effect on Retention of Cationic Analytes with this compound | Rationale |

| Increasing Organic Modifier Concentration | Decrease | Increases analyte solubility in the mobile phase. unt.edu |

| pH Adjustment | Varies | Affects the ionization state of the analyte; optimal pairing occurs when the analyte is fully ionized. technologynetworks.com |

| Increasing this compound Concentration | Increase, then potentially decrease | Increased ion-pairing leads to greater retention, but micelle formation at high concentrations can reduce retention. shimadzu.com |

The choice of stationary phase is another critical factor for successful IP-HPLC separations.

Stationary Phase Type: The most common stationary phases for IP-HPLC are silica-based materials chemically bonded with non-polar functional groups, such as octadecyl (C18) or octyl (C8). labtech.tnwikipedia.org These provide the hydrophobic surface necessary for the retention of the ion-pairs or the adsorption of the ion-pairing reagent. wikipedia.org The choice between C18 and C8 often depends on the hydrophobicity of the analytes, with C18 providing stronger retention for more hydrophobic compounds.

Column Properties: Factors such as particle size, pore size, and surface area of the stationary phase material can influence the efficiency and resolution of the separation. labtech.tn Smaller particle sizes generally lead to higher efficiency but also higher backpressure. labtech.tn For larger biomolecules, stationary phases with larger pore sizes are often preferred. elementlabsolutions.com Polymer-based columns, such as those made of polystyrene-divinylbenzene, offer an alternative with higher pH stability. analytics-shop.com

Table 2: Common Stationary Phases for IP-HPLC

| Stationary Phase | Description | Typical Applications |

| C18 (Octadecyl) | Silica particles bonded with C18 alkyl chains. Highly non-polar. | General purpose, suitable for a wide range of hydrophobicities. labtech.tn |

| C8 (Octyl) | Silica particles bonded with C8 alkyl chains. Moderately non-polar. | Used for analytes that are too strongly retained on C18 columns. labtech.tn |

| Polymer-based | e.g., Polystyrene-divinylbenzene. | Offers a wider pH stability range compared to silica-based columns. analytics-shop.com |

Both isocratic and gradient elution methods can be employed in IP-HPLC, with the choice depending on the complexity of the sample.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. danaher.comphenomenex.com This approach is simpler and often provides better reproducibility for routine analyses of samples with a limited number of components of similar polarity. danaher.comresearchgate.net

Gradient Elution: This technique involves changing the composition of the mobile phase, typically by increasing the proportion of the organic modifier, during the chromatographic run. danaher.combiotage.com Gradient elution is particularly advantageous for separating complex mixtures containing analytes with a wide range of polarities, as it can shorten the analysis time and improve peak shape for strongly retained components. danaher.comscribd.com However, it requires more complex instrumentation and a re-equilibration step between injections. phenomenex.commastelf.com

Applications in Complex Mixture Separations

Ion-pair chromatography with this compound is a versatile technique used for the separation of a variety of complex mixtures, particularly in the pharmaceutical and environmental sectors. longdom.orglongdom.org It is well-suited for the analysis of basic drugs, peptides, and other cationic compounds that are difficult to retain and resolve using conventional reversed-phase HPLC. laboratorynotes.com The ability to manipulate selectivity through the choice and concentration of the ion-pairing reagent, as well as the mobile phase pH, makes it a powerful tool for method development in the analysis of challenging sample matrices. nih.govmdpi.com For instance, it can be employed to separate and quantify active pharmaceutical ingredients and their related impurities, or to analyze environmental samples for the presence of ionic pollutants. longdom.orgnih.gov

Resolution of Ionizable Organic Species

This compound is a key agent in a technique known as ion-pair chromatography (IPC), which is particularly useful for the separation of ionizable and ionic organic compounds. usp.org This method is often employed in reversed-phase high-performance liquid chromatography (RP-HPLC) to enhance the retention and improve the peak shape of analytes that are too polar to be well-retained on their own. chromatographyonline.com In a typical reversed-phase system, highly polar or ionic analytes have minimal interaction with the non-polar stationary phase (like C8 or C18) and elute quickly, resulting in poor separation. itwreagents.com

The mechanism of ion-pair chromatography involves the addition of an ion-pairing reagent, such as this compound, to the mobile phase. itwreagents.com This reagent consists of a hydrophobic alkyl chain (a hexyl group) and an ionic terminus (a sulfonate group). chromatographyonline.com The hydrophobic tail of the this compound molecule adsorbs onto the non-polar stationary phase, effectively creating a charged surface. chromatographyonline.comwelch-us.com This imparts an ion-exchange capability to the stationary phase. welch-us.com Positively charged (cationic) analytes in the sample can then be retained on the column through electrostatic attraction to the immobilized, negatively charged sulfonate groups. chromatographyonline.com An alternative model suggests the formation of a neutral ion pair between the analyte and the reagent in the mobile phase, which is then retained by the stationary phase through standard hydrophobic interactions. chromatographyonline.comitwreagents.com

The use of this compound allows for the simultaneous separation of both ionized and non-ionized solutes and can significantly improve peak shape by shielding residual silanol (B1196071) groups on silica-based stationary phases, which can cause undesirable peak tailing. welch-us.com The retention of the analyte is influenced by several factors, including the chain length of the alkylsulfonate, its concentration in the mobile phase, the pH of the mobile phase, and the type of organic solvent used. chromatographyonline.com

Table 1: Factors Influencing Retention in Ion-Pair Chromatography with this compound

| Parameter | Effect on Retention of Cationic Analytes | Rationale |

|---|---|---|

| Alkyl Chain Length | Longer chains increase retention. | Stronger hydrophobic interaction with the stationary phase leads to a more stable pseudo-stationary phase. mdpi.com |

| Reagent Concentration | Retention increases with concentration up to a point, then may decrease. | Increased concentration enhances ion-pairing, but above the critical micelle concentration (CMC), analytes can partition into micelles in the mobile phase, reducing retention. mdpi.com |

| Mobile Phase pH | Must be controlled to ensure both the analyte and pairing agent are in their ionized forms. | Optimal ion-pairing occurs when the analyte is fully charged. The pH should be adjusted accordingly. |

| Organic Modifier | Increasing organic solvent concentration generally decreases retention. | Reduces the hydrophobic interaction between the ion-pairing reagent and the stationary phase. Methanol is often preferred over acetonitrile due to the better solubility of alkyl sulfonates. chromatographyonline.com |

Separation of Peptides and Proteins

The separation of complex biomolecules like peptides and proteins by reversed-phase HPLC can be challenging due to their charge and polarity characteristics. This compound, as a hydrophobic ion-pairing reagent, has been successfully applied to the analysis of these molecules. itwreagents.com Peptides and proteins contain ionizable amino acid residues, giving them a net positive or negative charge depending on the mobile phase pH. For peptides and proteins with a net positive charge (basic proteins), an anionic ion-pairing reagent like this compound is used to increase their retention on a reversed-phase column. usp.orgitwreagents.com

The addition of the ion-pairing reagent to the mobile phase allows for the formation of a neutral complex with charged peptide or protein molecules. itwreagents.com This complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention times and improved resolution between different biomolecular species. itwreagents.com This approach has been used in the separation of clinically and biologically significant proteins such as insulin (B600854) and glucagon. itwreagents.com

The versatility of ion-pair chromatography allows it to be a powerful alternative to other methods like ion-exchange or size-exclusion chromatography for peptide and protein analysis. hplc.euslideshare.net The precise control over retention and selectivity is achieved by modifying the concentration of this compound and the composition of the mobile phase. mdpi.com While techniques like hydrophilic interaction liquid chromatography (HILIC) are also used for separating modified peptides, ion-pair RP-HPLC remains a cornerstone for many applications. bjbms.org

Table 2: Application of Ion-Pairing in Biomolecule Separation

| Analyte Type | Charge State (at acidic pH) | Recommended Ion-Pair Reagent Type | Example Reagent |

|---|---|---|---|

| Basic Peptides/Proteins | Positive (Cationic) | Anionic (e.g., Alkylsulfonate) | This compound |

| Acidic Peptides/Proteins | Negative (Anionic) | Cationic (e.g., Quaternary Amine) | Tetrabutylammonium Phosphate |

Chiral Separations Utilizing Ion-Pairing Principles

Chiral separation is critical in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological effects. nih.gov While HPLC with a chiral stationary phase (CSP) is the most common method for separating enantiomers, chiral ion-pair chromatography offers an alternative approach where the chiral selector is added to the mobile phase. nih.govcnr.it

In this technique, a chiral counter-ion is dissolved in the mobile phase to separate enantiomers of acidic or basic compounds. nih.gov The formation of diastereomeric ion pairs with the chiral reagent allows for their separation on a standard achiral stationary phase (like C18). The success of the separation is highly dependent on the properties of the chiral counter-ion selected. nih.gov

While this compound is an achiral molecule, it can be utilized in chiral separations in a different context. It can serve as a standard, achiral ion-pairing agent to ensure retention of a charged analyte on a reversed-phase column, while the enantiomeric separation is achieved by a chiral stationary phase. bjbms.org In this setup, the primary role of the this compound is to provide the necessary chromatographic retention for the ionic chiral compounds, which might otherwise be poorly retained. The CSP is then responsible for the enantioselective interactions that lead to the separation of the enantiomers. This approach combines the retention benefits of ion-pairing with the specific selectivity of a CSP.

The principles of chiral recognition require at least three interaction points between the selector and the analyte, with at least one being stereochemically dependent. nih.gov In a system using an achiral ion-pairing agent and a CSP, the ion-pair formation provides a strong, non-selective electrostatic interaction, while the CSP provides the necessary stereoselective interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) for chiral discrimination.

High-Performance Capillary Electrophoresis (HPCE) Applications

Role as an Electrolyte Additive in Electrokinetic Separations

In high-performance capillary electrophoresis (HPCE), the separation of analytes is governed by their differential migration in an electric field. usp.org The composition of the background electrolyte (BGE) is a critical parameter that influences separation performance, particularly for complex samples like biomolecules. researchgate.net this compound can be used as an additive to the BGE to modulate the separation. sepscience.com

As an anionic surfactant, this compound can influence the separation in several ways. Firstly, it can adsorb to the inner wall of the fused-silica capillary. The silanol groups on the capillary surface are typically ionized at neutral to alkaline pH, creating a negative charge that generates a strong electroosmotic flow (EOF) towards the cathode. usp.org The adsorption of the anionic sulfonate reagent can modify this surface charge, thereby altering the magnitude or even reversing the direction of the EOF. Controlling the EOF is crucial for optimizing resolution and analysis time. jpccr.eu

Secondly, this compound can act as an ion-pairing agent within the BGE, interacting with positively charged analytes. This interaction alters the analyte's effective charge-to-size ratio, which directly impacts its electrophoretic mobility and thus its migration time. nih.gov

Finally, at concentrations above its critical micelle concentration (CMC), this compound can form micelles. This forms the basis of a powerful HPCE sub-technique called Micellar Electrokinetic Chromatography (MEKC). In MEKC, the micelles act as a pseudo-stationary phase. Neutral analytes can be separated based on their partitioning between the aqueous BGE and the hydrophobic interior of the micelles. usp.org For ionic analytes, the separation is a hybrid of electrophoretic migration and chromatographic partitioning, offering a unique selectivity.

Electrophoretic Method Development for Biomolecular Analysis

The development of robust HPCE methods for the analysis of biomolecules such as proteins and peptides is essential for biotechnology and pharmaceutical applications. Method development involves the systematic optimization of various parameters, with the BGE composition being paramount. The inclusion of additives like this compound is a key strategy in developing selective and efficient separations. researchgate.net

For protein and peptide analysis, managing the interaction between the analytes and the capillary wall is a primary challenge that can lead to peak broadening and poor reproducibility. jpccr.eu Anionic surfactants like this compound can be added to the BGE to minimize these adsorptive interactions, leading to improved peak efficiency and resolution. jpccr.eu

During method development, the concentration of this compound would be a critical parameter to optimize. Adjusting its concentration allows for fine-tuning of the EOF and the electrophoretic mobilities of the target biomolecules through ion-pairing or micellar interactions. researchgate.netjpccr.eu This provides a powerful tool to manipulate selectivity and achieve the desired separation of complex protein mixtures, their variants, or peptide maps. The goal is to find an optimal concentration that provides the necessary interactions for separation without causing excessive Joule heating from high currents, which can compromise the separation efficiency. sepscience.com

Table 3: Role of this compound in HPCE Method Development

| Parameter to Optimize | Effect on Separation | Goal of Optimization |

|---|---|---|

| Concentration of this compound | Influences EOF, analyte mobility (via ion-pairing), and micelle formation. | Achieve desired selectivity and resolution, minimize wall interactions, control analysis time. |

| BGE pH | Determines the charge state of analytes (peptides, proteins) and the capillary wall. | Ensure analytes are charged for migration and optimize ion-pair formation. |

| Applied Voltage | Affects migration speed and Joule heating. | Balance analysis speed with separation efficiency, avoiding thermal band broadening. |

| Capillary Temperature | Influences BGE viscosity, reaction kinetics, and protein conformation. | Maintain stable and reproducible migration times and peak shapes. |

Fundamental Surfactant Science and Colloidal Chemistry of Alkyl Sulfonates

Interfacial Behavior and Surface Tension Modification

Before reaching the CMC, surfactant monomers actively adsorb at interfaces, such as the liquid-air or liquid-liquid interface. This adsorption is the primary mechanism by which surfactants reduce surface and interfacial tension.

When introduced into water, 1-hexylsodiumsulfonate monomers spontaneously migrate to the surface (the liquid-air interface). They orient themselves with their hydrophobic hexyl tails directed away from the water and towards the air, while the hydrophilic sulfonate head groups remain in the aqueous phase. This arrangement disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension. erau.edu

As the concentration of the surfactant increases, the interface becomes more populated with monomers, causing a progressive reduction in surface tension. This continues until the interface becomes saturated with surfactant molecules, at which point the surface tension reaches a minimum value. This point corresponds to the CMC; beyond this concentration, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution. erau.edu

The effectiveness of a surfactant at the interface is quantified by two key parameters derived from surface tension measurements:

Maximum Surface Excess Concentration (Γmax): This represents the maximum possible concentration of surfactant molecules adsorbed per unit area at the interface. It is a measure of the packing density of the surfactant at saturation. kruss-scientific.com

Minimum Area per Molecule (Amin): This is the area occupied by a single surfactant molecule at the saturated interface and is calculated from Γmax. It provides insight into the orientation and packing of the surfactant molecules. ekb.eg

These parameters are calculated from the slope of the surface tension versus the logarithm of the concentration plot (below the CMC) using the Gibbs adsorption isotherm.

The distribution of surfactant molecules between the bulk solution and the interface is a key aspect of surface thermodynamics. The tendency for a surfactant to adsorb at an interface is driven by a reduction in the free energy of the system. The standard Gibbs free energy of adsorption (ΔG°ads) represents the change in free energy when a surfactant monomer moves from the bulk solution to the interface.

ΔG°ads is typically more negative than the standard Gibbs free energy of micellization (ΔG°mic). ekb.eg This indicates that, thermodynamically, the process of adsorption at the interface is more favorable than the formation of micelles. Consequently, in a surfactant solution, monomers will first adsorb and saturate the available interfaces before beginning to form micelles in the bulk phase. The relationship between the reduction in surface tension and adsorption is fundamental to understanding surfactant efficiency.

Table 2: Interfacial Properties of this compound

| Property | Value | Conditions |

| Surface Tension at CMC (γCMC) | ~30-35 mN/m | Estimated for short-chain alkyl sulfates |

| Maximum Surface Excess (Γmax) | N/A | Data not available |

| Minimum Area per Molecule (Amin) | N/A | Data not available |

| Standard Gibbs Free Energy of Adsorption (ΔG°ads) | N/A | Data not available; expected to be more negative than ΔG°mic |

Note: Specific experimental data for the interfacial properties of this compound are limited. The value for γCMC is an approximation based on typical values for similar short-chain anionic surfactants.

Applications in Disperse Systems and Microemulsion Formation

The unique molecular structure of this compound, also known as sodium 1-hexanesulfonate, positions it as a valuable surfactant in the field of colloidal and interfacial science. With the chemical formula C6H13NaO3S, this compound is recognized for its role as an emulsifier and stabilizer in various applications. nih.gov Its efficacy stems from its ability to adsorb at interfaces, thereby modifying the properties of disperse systems.

Stabilization of Emulsions and Suspensions

This compound plays a crucial role in the stabilization of multiphase systems such as emulsions and suspensions. Emulsions, which are dispersions of one immiscible liquid in another, and suspensions, which are dispersions of solid particles in a liquid, are inherently thermodynamically unstable. The addition of surfactants like this compound can impart kinetic stability, preventing the dispersed droplets or particles from coalescing or aggregating.

The stabilizing action of this compound is attributed to its ability to lower the interfacial tension between the dispersed and continuous phases. Upon adsorption at the oil-water or solid-liquid interface, the hydrophobic hexyl chains orient themselves towards the non-aqueous phase, while the hydrophilic sulfonate headgroups remain in the aqueous phase. This arrangement creates a protective layer around the dispersed droplets or particles, which can lead to stabilization through electrostatic repulsion between the charged headgroups.

While specific data on the performance of this compound in stabilizing emulsions and suspensions is not extensively detailed in publicly available literature, the behavior of homologous short-chain alkyl sulfonates provides insight into its expected properties. For instance, studies on related sodium alkanesulfonates have shown their effectiveness in modifying interfacial properties. Research on a series of sodium alkanesulfonates, including this compound, has demonstrated their tendency to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This micelle formation is indicative of the surfactant's surface activity, a key factor in emulsion and suspension stabilization. The solubility of gases like ethane in aqueous solutions of these surfactants increases above the CMC, confirming the presence of hydrophobic microdomains within the micelles that can encapsulate nonpolar substances.

The table below, extrapolated from general knowledge of alkyl sulfonate surfactants, illustrates the expected influence of this compound on the properties of a hypothetical oil-in-water emulsion.

| Property | Without this compound | With this compound |

| Interfacial Tension | High | Low |

| Droplet Size | Large, polydisperse | Smaller, more uniform |

| Stability to Coalescence | Low | High |

| Zeta Potential | Near neutral | Negative |

Microemulsion as Reaction Media and Templates for Nanomaterial Synthesis

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant, often in combination with a co-surfactant. These systems are characterized by their nanometer-sized domains of either oil or water, providing a unique microenvironment for chemical reactions and the controlled synthesis of nanomaterials.

The formation of microemulsions is a key application area for surfactants like this compound. By carefully selecting the proportions of oil, water, and surfactant, it is possible to create oil-in-water (o/w), water-in-oil (w/o), or bicontinuous microemulsions. These systems offer several advantages as reaction media, including a large interfacial area, the ability to solubilize both polar and nonpolar reactants, and the potential to influence reaction rates and selectivity.

The nanometer-sized water or oil droplets within a microemulsion can act as "nanoreactors," confining the reaction to a small volume. This confinement can lead to the synthesis of nanoparticles with controlled size and morphology. The surfactant layer at the interface of these nanodroplets plays a critical role in controlling the nucleation and growth of the nanoparticles, effectively acting as a template.

The following table outlines the potential parameters for the synthesis of a generic metal nanoparticle (e.g., Silver, Au) in a microemulsion system utilizing this compound.

| Parameter | Description |

| Microemulsion Type | Water-in-oil (w/o) |

| Oil Phase | Heptane or Isooctane |

| Aqueous Phase | Aqueous solution of metal salt precursor |

| Surfactant | This compound |

| Co-surfactant | n-Hexanol or n-Butanol |

| Reducing Agent | Added to a separate microemulsion and then mixed |

| Resultant Nanoparticles | Controlled size and narrow size distribution |

The ability of this compound to form and stabilize these complex fluid structures underscores its importance in the fundamental science of surfactants and their practical applications in advanced materials synthesis.

Synthetic Methodologies and Reaction Chemistry of Hexylsulfonates

Advanced Synthesis Routes for 1-Hexylsodiumsulfonate

The synthesis of this compound, a key anionic surfactant, can be achieved through various chemical pathways. A common laboratory and industrial-scale approach involves the nucleophilic substitution of a 1-hexyl halide (such as 1-bromohexane) with a sulfite salt, typically sodium sulfite. This reaction, known as the Strecker sulfite alkylation, provides a direct route to the sodium sulfonate salt.

Another significant method is the sulfonation of 1-hexene, often utilizing a sulfur trioxide (SO₃) complex to mitigate the high reactivity of free SO₃ and prevent unwanted side reactions. Following the sulfonation step, neutralization with a base like sodium hydroxide yields the final this compound product. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired purity, and reaction scale.

The efficiency and yield of this compound synthesis are highly dependent on the precise control of reaction parameters. Optimization strategies aim to maximize the conversion of starting materials while minimizing the formation of byproducts. Techniques such as two-level factorial design and response surface methodology are employed to systematically investigate the effects of multiple variables. princeton.edu

For the synthesis of long-chain alkyl sulfonates, such as hexadecylbenzene sulfonic acid, key parameters investigated include the molar ratio of reactants (e.g., SO₃ to the alkylbenzene), reaction temperature, and the concentration of the sulfonating agent. researchgate.net By analogy, in the synthesis of this compound from 1-hexanol and sodium sulfite in the presence of a phase-transfer catalyst, variables such as temperature, catalyst loading, and reactant stoichiometry are critical.

A systematic approach to optimization involves varying these parameters to study their impact on product yield. For instance, a design of experiments (DoE) approach could be implemented to identify the optimal set of conditions.

Table 1: Hypothetical Factorial Design for Optimization of this compound Synthesis

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reactant Ratio (Sulfite:Hexyl Bromide) | Yield (%) |

| 1 | 80 | 1 | 1.1 : 1 | 75 |

| 2 | 100 | 1 | 1.1 : 1 | 85 |

| 3 | 80 | 5 | 1.1 : 1 | 82 |

| 4 | 100 | 5 | 1.1 : 1 | 94 |

| 5 | 80 | 1 | 1.5 : 1 | 78 |

| 6 | 100 | 1 | 1.5 : 1 | 88 |

| 7 | 80 | 5 | 1.5 : 1 | 86 |

| 8 | 100 | 5 | 1.5 : 1 | 96 |

This table presents a simplified, hypothetical 2³ factorial design to illustrate the optimization process. Actual experimental results may vary.

Analysis of such data allows for the construction of response surfaces, which graphically represent the relationship between variables and the reaction yield, thereby identifying the conditions that lead to the highest product output. princeton.edu For industrial processes like the sulfonation of linear alkylbenzene, optimizing operating conditions is crucial to maximize the concentration of the active ingredient and minimize unsulfonated matter. researchgate.net

Achieving high purity is essential for analytical applications of this compound. The primary method for purifying solid organic compounds, including sulfonate salts, is recrystallization. This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures.

The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the sulfonate decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for effective purification. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.

Dissolve impurities well at all temperatures or not at all.

Be chemically inert towards the compound.

Be sufficiently volatile to be easily removed from the purified crystals.

For anionic surfactants like sodium alkyl sulfonates, polar solvents such as ethanol, methanol (B129727), or aqueous mixtures of these alcohols are often effective for recrystallization. Multiple recrystallization steps may be necessary to achieve the desired analytical grade purity. The purity of the final product is typically verified using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Mechanistic Insights into Related Organic Transformations

Alkyl sulfonates, including hexylsulfonate derivatives, are versatile intermediates in organic synthesis. The sulfonate group is an excellent leaving group due to the stability of the resulting sulfonate anion, which is stabilized by resonance. youtube.com This property makes alkyl sulfonates highly effective electrophiles in nucleophilic substitution and elimination reactions, reacting in a manner very similar to alkyl halides. youtube.com

In the realm of organic synthesis, cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. While alkyl halides are traditional electrophiles in these reactions, alkyl sulfonates have emerged as powerful alternatives. Their utility is particularly evident in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

Aryl and alkyl sulfonates can serve as effective electrophilic partners, offering advantages such as higher stability and sometimes different reactivity compared to their halide counterparts. researchgate.net For example, aryl fluorosulfates, a class of sulfonate esters, have been successfully employed as substitutes for triflates in a wide array of cross-coupling reactions. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-sulfonate bond, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The reactivity of the alkyl sulfonate in these reactions depends on the nature of the alkyl group and the specific sulfonate (e.g., tosylate, mesylate, or the simple sulfonate). A hexylsulfonate group can function as a leaving group in coupling reactions designed to form C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds, which are ubiquitous in organic molecules. nih.gov

Table 2: Examples of Cross-Coupling Reactions Employing Sulfonate Electrophiles

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-OSO₂R' | R''-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Heck Coupling | R-OSO₂R' | Alkene | Pd(0) catalyst, Base | C-C |

| Buchwald-Hartwig Amination | R-OSO₂R' | Amine | Pd(0) catalyst, Base | C-N |

| Thiolation | R-OSO₂R' | Thiol | Cu(I) or Pd(0) catalyst | C-S |

R represents an alkyl (e.g., hexyl) or aryl group. R' is typically an aryl (e.g., tosyl) or alkyl (e.g., mesyl) group. R'' is an aryl or vinyl group.

The study of reaction kinetics provides valuable information about the mechanism of reactions involving alkyl sulfonates. For instance, kinetic studies on the reaction of alkyl sulfates with phenoxide ions have been conducted to elucidate the reaction mechanism. rsc.org The rate of reaction is influenced by factors such as the structure of the alkyl group, the nature of the leaving group, the nucleophile, and the solvent.

In reactions involving sulfate radical anions (SO₄•⁻), alkyl sulfonates have been shown to react via hydrogen abstraction from the aliphatic parts of the molecule. researchgate.net Kinetic measurements of such reactions help in understanding the atmospheric chemistry and degradation of these compounds. researchgate.net

Stereoselectivity is a crucial aspect of reactions involving chiral centers. The formation of an alkyl sulfonate from a chiral alcohol proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction with a sulfonyl chloride; instead, the O-H bond is cleaved. youtube.com

However, when this newly formed alkyl sulfonate (e.g., a chiral hexylsulfonate) subsequently undergoes a nucleophilic substitution reaction, the stereochemical outcome depends on the mechanism. In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the sulfonate leaving group, resulting in an inversion of configuration at the chiral center. youtube.com This predictable stereochemical pathway makes alkyl sulfonates valuable substrates for controlling stereochemistry in organic synthesis.

Degradation Pathways and Environmental Chemical Research

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical describe its movement and distribution among air, water, soil, and biota, as well as the transformations it undergoes cdc.govepa.govarmy.mil. For a water-soluble compound like 1-hexylsodiumsulfonate, its behavior is largely dictated by its interaction with soil and sediment and its susceptibility to biodegradation.

Biodegradation is the breakdown of organic matter by microorganisms and is a critical pathway for the removal of many organic pollutants from the environment. The process can be categorized as either primary biodegradation, which is the alteration of the parent compound's structure, or ultimate biodegradation (mineralization), which is the complete breakdown of the compound to carbon dioxide, water, and mineral salts.

While specific biodegradation data for this compound are limited, the degradation pathways for analogous linear alkyl surfactants are well-studied. The primary biodegradation of linear alkyl chains typically proceeds via terminal oxidation followed by sequential cleavage of two-carbon units.

ω-oxidation (Omega-oxidation): The process is initiated by a monooxygenase enzyme that oxidizes the terminal methyl group (the ω-carbon) of the alkyl chain to a primary alcohol.

β-oxidation (Beta-oxidation): Following the initial oxidation, the resulting fatty acid is shortened by the removal of two-carbon units (as acetyl-CoA) in a process known as β-oxidation researchgate.net. This is a common metabolic pathway for fatty acids in many organisms researchgate.net.

This sequence of reactions shortens the alkyl chain, eventually leading to the breakdown of the hydrophobic portion of the molecule. The complete mineralization of the compound would also require the cleavage of the C-S bond, a process known as desulfonation, which can be accomplished by specialized microbial communities. The aerobic biodegradation of n-alkanes is a well-established process mediated by various bacteria, yeasts, and fungi nih.gov.

| Biodegradation Process | Description | Relevance to this compound |

| Primary Biodegradation | Initial enzymatic attack on the molecule, altering its structure. For linear alkyl chains, this often starts with ω-oxidation at the terminal methyl group. | The hexyl chain is susceptible to this initial degradation step, breaking it down into shorter-chain sulfonated carboxylic acids. |

| Ultimate Biodegradation | Complete breakdown to CO₂, H₂O, and inorganic salts (mineralization). | Requires microbial consortia capable of both alkyl chain oxidation and desulfonation of the resulting intermediates. |

| Key Pathways | ω-oxidation and β-oxidation. | These are the expected primary microbial degradation pathways for the hexyl chain of the molecule researchgate.net. |

The mobility of this compound in the environment is largely determined by its tendency to sorb (adsorb or absorb) to soil and sediment particles. This partitioning behavior is described by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-normalized sorption coefficient (Koc) diva-portal.orgnih.govchemsafetypro.com. A low Koc value indicates weak sorption and high mobility, suggesting a potential to leach into groundwater, while a high Koc value indicates strong sorption and low mobility chemsafetypro.com.

As an anionic surfactant, this compound is highly soluble in water fishersci.comfishersci.no. Its sorption to soil is influenced by soil properties such as organic carbon content, clay content, and pH nih.gov. The primary mechanism for sorption of nonpolar organic compounds is partitioning into the soil organic matter nih.gov. For anionic surfactants, mobility is generally high, although it decreases with increasing alkyl chain length. Research on various anionic surfactants has shown that sulfonates tend to be less mobile than sulfates researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate Koc values when experimental data are unavailable nih.govnih.gov. Based on its structure, the estimated logarithmic organic carbon-water partition coefficient (Log Koc) for this compound is approximately 1.76 (calculated using KOCWIN™ v2.01).

| Parameter | Estimated Value | Interpretation |

| Log Koc | 1.76 | This value suggests low to moderate sorption potential to soil and sediment organic carbon. |

| Mobility | High | The compound is expected to be mobile in soil and has the potential to leach from the soil surface to groundwater. |

Environmental fate models, such as fugacity-based models, are used to predict the distribution and persistence of chemicals in the environment researchgate.netenvchemgroup.comresearchgate.netunipd.it. These models use the physicochemical properties of a substance along with environmental parameters to estimate its concentration in different compartments like air, water, soil, and sediment.

Fugacity models operate on the principle that chemicals move from compartments of high fugacity (escaping tendency) to those of low fugacity envchemgroup.comunipd.it. A Level III fugacity model, for example, can predict the steady-state distribution of a chemical continuously released into the environment, accounting for degradation and intermedia transport processes.

To model the environmental distribution of this compound, key input parameters are required. While a specific environmental distribution model for this compound is not available in the literature, the necessary parameters can be compiled or estimated to illustrate the approach.

| Parameter | Value / Estimated Value | Significance for Modeling |

| Molecular Weight | 188.22 g/mol | Fundamental property for mass-based calculations. |

| Water Solubility | High (Soluble) | Governs concentration in the aqueous phase. |

| Vapor Pressure | Very Low (Essentially non-volatile as a salt) | Indicates negligible partitioning to the air compartment. |

| Log Kow (Octanol-Water Partition Coefficient) | -0.96 (Estimated) | Indicates hydrophilicity and low potential for bioaccumulation in fatty tissues. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 1.76 (Estimated) | Predicts partitioning between water and organic carbon in soil/sediment. |

| Degradation Half-lives | Not available | Crucial for determining persistence in each compartment (water, soil, sediment). |

Industrial Applications and Process Optimization

Integration of 1-Hexylsodiumsulfonate in Analytical Quality Control Processes

This compound is a critical component in analytical quality control (QC), primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). chemicalbook.comfujifilm.comshimadzu.eu Its function is to enhance the separation and retention of charged analytes, which is essential for the accurate analysis of various substances, including peptides and proteins. chemicalbook.comlookchem.com The integration of this compound into QC processes ensures the reliability, accuracy, and reproducibility of analytical data. sigmaaldrich.comsustainability-directory.com

In reversed-phase HPLC, this compound is added to the mobile phase to form neutral ion pairs with positively charged sample ions. shimadzu.euobrnutafaza.hr This interaction increases the hydrophobicity of the analytes, leading to stronger retention on the non-polar stationary phase and enabling better separation. shimadzu.euchromatographyonline.com The concentration of this compound in the mobile phase directly influences the retention of components. shimadzu.eu This controlled manipulation of retention times is a cornerstone of method development and validation in a cGMP Quality Control laboratory. seranbio.com

Analytical quality control protocols often involve the use of materials with known characteristics, treated as samples to evaluate the precision and reliability of the test method under current operating conditions. sustainability-directory.com For instance, certified solutions are used to test photometric and wavelength accuracy in spectrophotometers. xylemanalytics.com In the context of HPLC, standardized solutions of this compound are used to ensure consistent performance of the chromatographic system. chemicalbook.comlookchem.com This is particularly important in industries like pharmaceuticals, where ensuring the purity and safety of drugs is paramount. metwarebio.com

Table 1: Role of this compound in HPLC Quality Control

| Parameter | Function of this compound | Impact on Quality Control |

| Analyte Retention | Acts as an ion-pairing agent to increase the retention of positively charged analytes. shimadzu.eu | Enables the separation and accurate quantification of components that would otherwise elute too quickly. |

| Selectivity | Modifies the interactions between analytes and the stationary phase, altering separation selectivity. chromatographyonline.com | Allows for the optimization of separation methods to resolve complex mixtures. |

| Reproducibility | Standardized concentrations ensure consistent retention times and peak shapes across different analyses. standardmethods.org | Guarantees the reliability and comparability of results over time and between different laboratories. |

| Method Validation | Used as a key mobile phase component during the validation of analytical methods for accuracy, precision, and linearity. sustainability-directory.com | Confirms that the analytical method is fit for its intended purpose in a quality control environment. |

Optimization Strategies for Large-Scale Production and Application

The large-scale production of alkyl sulfonates, including this compound, involves optimizing reaction conditions to maximize yield and efficiency while ensuring product quality. A common industrial method for producing similar compounds, such as linear alkylbenzene sulfonates, is through the sulfonation of the corresponding hydrocarbon. acs.orgresearchgate.net

Key parameters that are optimized during the sulfonation process include:

Reaction Temperature: The sulfonation reaction is highly exothermic, and temperature control is critical. nih.gov

Molar Ratio of Reactants: Adjusting the molar ratio of the sulfonating agent (e.g., SO3) to the alkyl precursor is necessary to achieve high conversion. nih.gov

Reaction Time: The duration of the reaction and subsequent aging steps are optimized to ensure complete conversion. researchgate.netgoogle.com

For instance, in the synthesis of α-olefin sulfonates, optimizing parameters in a microreactor, such as gas-phase flow rate, temperature, and reactant molar ratio, led to a significant reduction in energy consumption with only a marginal decrease in active substance content. nih.gov Another study on linear alkylbenzene sulfonation demonstrated that process modifications based on kinetic studies resulted in conversion increases of 0.5 to 1%. acs.orgresearchgate.net

The application of this compound, particularly in preparative HPLC, also benefits from optimization. In preparative chromatography, the goal is to isolate pure compounds, and this requires scaling up from analytical methods. hplc.eu This involves adjusting parameters like mobile phase composition (including the concentration of the ion-pairing reagent), flow rate, and column size to handle larger sample loads efficiently. hplc.eu

Table 2: Optimization Parameters in Alkyl Sulfonate Production

| Parameter | Typical Range/Condition | Effect on Production/Application | Source |

| Reaction Temperature | 20°C to 70°C | Affects reaction rate and selectivity. nih.gov | nih.govgoogle.com |

| SO3/Precursor Molar Ratio | 1.0 to 1.3 | Influences conversion efficiency; excess SO3 is often required. nih.gov | nih.gov |

| Aging Time | 1 to 4 hours | Allows for the completion of reactions, increasing final product conversion. google.com | google.com |

| Reflux Ratio (High-Gravity Reactor) | 4 to 10 | Optimizes mixing and mass transfer between gas and liquid phases. google.com | google.com |

| Ion Pair Reagent Concentration (HPLC) | 0.005 M (typical) | Controls analyte retention and separation in chromatographic applications. obrnutafaza.hr | obrnutafaza.hr |

Sustainable Chemistry and Green Synthesis Principles in Alkyl Sulfonate Production

The chemical industry is increasingly adopting sustainable and green chemistry principles to minimize environmental impact. nih.gov For alkyl sulfonate production, this involves exploring alternative feedstocks, greener reaction pathways, and more efficient processes. cesio.eu

Traditional synthesis methods for some secondary alkyl sulfonates involve reactants like SO2 and Cl2 and use ultraviolet irradiation, which raises environmental and safety concerns. informahealthcare.com A greener alternative involves the sulfonation of α-olefins with sodium bisulfite, which avoids these hazardous reagents and produces a product with a more defined structure. informahealthcare.com

Another approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure) and can exhibit high selectivity, reducing the formation of byproducts and the need for extensive purification. acs.orgnih.gov For example, lipases are used for the synthesis of certain esters, and their high regioselectivity avoids the creation of unwanted by-products. nih.gov While direct biocatalytic synthesis of this compound is not widely documented, the principles are being applied to the broader class of surfactants and related chemicals. For instance, biocatalysis has been used in the synthesis of amine-containing pharmaceuticals where an intermediate was converted to a water-soluble amino sulfonate. mdpi.com

The use of renewable feedstocks is another cornerstone of green chemistry. worldbiomarketinsights.commdpi.com While many surfactants are derived from petrochemicals, there is a growing shift towards bio-based sources like plant oils and waste materials. nih.govcesio.eu For example, projects are underway to produce biosurfactants from renewable feedstocks like wood processing waste and regional food waste. worldbiomarketinsights.com

Electrochemical synthesis is also emerging as a green alternative. A metal- and reagent-free electrochemical method for synthesizing alkyl arylsulfonates has been developed, which involves the direct anodic oxidation of arenes. nih.gov This method avoids the need for pre-functionalization of the starting material and uses in-situ generated intermediates, making the process more efficient and environmentally friendly. nih.gov

Table 3: Comparison of Synthesis Methods for Alkyl Sulfonates

| Synthesis Method | Key Features | Sustainability Aspects |

| Traditional Sulfonation | Uses reagents like SO2, Cl2, and UV irradiation. informahealthcare.com | Can involve hazardous materials and high energy consumption. informahealthcare.com |

| Green Sulfonation (NaHSO3) | Reacts α-olefins with sodium bisulfite. informahealthcare.com | Avoids hazardous SO2 and Cl2; safer process. informahealthcare.com |

| Biocatalysis | Employs enzymes as catalysts under mild conditions. mdpi.comnih.gov | Reduces energy use, minimizes byproducts, and can utilize renewable feedstocks. acs.org |

| Electrochemical Synthesis | Uses direct anodic oxidation; metal- and reagent-free. nih.gov | High selectivity, no pre-functionalization needed, and avoids harsh reagents. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel Analytical Applications Beyond Established Techniques

While 1-hexylsodiumsulfonate is a known ion-pairing reagent for separating basic compounds in High-Performance Liquid Chromatography (HPLC) slideshare.net, current research is pushing its application into more advanced analytical domains. A significant area of development is its use in functionalized micellar systems, which act as unique micro-environments for analysis.

The self-assembly of this compound into micelles in aqueous solutions above its critical micelle concentration (CMC) is a key feature being exploited. These micellar systems can solubilize otherwise insoluble substances, creating opportunities for new analytical pathways. nih.govgmp-compliance.org For instance, the incorporation of fluorescent probes into these micelles allows for the characterization of the micellar environment itself, such as polarity and permeability. leidenuniv.nl This principle can be extended to analyze analytes that partition into the micelle, using techniques like fluorescence spectroscopy to probe their interactions and environment.

Another novel application lies in the use of micellar systems as pseudostationary phases in separation science. mdpi.com By carefully selecting and mixing surfactants like this compound, researchers can create mixed-micelle systems with tailored properties, enhancing solubilization capabilities and separation efficiency for complex mixtures. mdpi.com These systems can be characterized using various methods, including diffusion studies and Nuclear Magnetic Resonance (NMR), to understand the size of the micelles and the partitioning of analytes between the free and micelle-bound states. gmp-compliance.org

The development of cost-effective, paper-based analytical devices (PADs) represents another frontier where surfactants could play a role. su.se While not yet specifically documented for this compound, its properties could be leveraged in such systems to facilitate sample collection and on-site analysis of environmental contaminants. su.se

Table 1: Potential Novel Analytical Applications

| Analytical Frontier | Application of this compound | Investigated Properties/Techniques |

|---|---|---|

| Micellar-Enhanced Spectroscopy | Forms micellar systems to host probe molecules or analytes. leidenuniv.nl | Fluorescence Spectroscopy, probe solubility, environmental polarity. leidenuniv.nl |

| Advanced Separation Science | Component of mixed-micelle pseudostationary phases. mdpi.com | Critical Micelle Concentration (CMC), solute partitioning, solubilization capability. mdpi.com |

| Nanoparticle Synthesis Control | Surfactant in micro-emulsions for creating analytical standards. labxing.com | Particle size distribution, morphology, and dispersion. labxing.com |

| Paper-Based Analytical Devices | Potential use in sample wetting and transport for on-site analysis. su.se | Cost-effective contaminant detection. su.se |

Exploration of this compound in Advanced Materials Science

The role of surfactants is crucial in materials science, a field concerned with the design and application of both traditional and advanced materials. ktu.ltidu.ac.id this compound is finding applications in this area, particularly in the synthesis and stabilization of nanomaterials and polymers. evitachem.comacs.org

A key application is in the micro-emulsion method for preparing magnetic micro- and nanoparticles. labxing.com In this technique, surfactants like this compound help to form nano-sized water droplets within an oil phase, creating micro-reactors. labxing.com This controlled environment prevents particle agglomeration, leading to the synthesis of nanoparticles with a narrow size distribution, regular shape, and good dispersion—properties that are critical for their application in fields like bioseparation and environmental remediation. labxing.com

The principles of polymer science, a cornerstone of materials science fq.edu.uy, also offer fertile ground for the application of this compound. Surfactants are fundamental to emulsion polymerization, a process used to create a wide variety of plastics and elastomers. While specific research on this compound in this context is emerging, its properties are well-suited for controlling polymerization kinetics and the properties of the final polymer. Furthermore, its role in creating stable dispersions is valuable for the formulation of polymer blends and composites, contributing to the development of advanced materials with tailored mechanical and optical properties. evitachem.comenpress-publisher.com

The interaction of this compound with other components can be analyzed to create materials with specific functionalities. For instance, its use in a cleaning product was identified using FT-IR spectroscopy, demonstrating its function alongside other surfactants and polymers in a complex formulation. crimsonpublishers.com This ability to function within a multi-component system is essential for developing advanced materials for commercial applications.

Table 2: Applications in Advanced Materials Science

| Material Type | Role of this compound | Resulting Material Properties |

|---|---|---|

| Magnetic Nanoparticles | Surfactant in micro-emulsion synthesis. labxing.com | Narrow particle size distribution, regular shape, good dispersion. labxing.com |

| Polymer Systems | Potential emulsifier in emulsion polymerization and stabilizer in polymer blends. enpress-publisher.com | Control over polymer properties, creation of stable composite materials. enpress-publisher.com |

| Functional Formulations | Component in multi-substance solutions. crimsonpublishers.com | Contributes to the overall optical and cleaning properties of the material. crimsonpublishers.com |

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry has become an indispensable tool in modern research, bridging theory and experiment to provide insights at the molecular level. evonik.comwustl.edu Techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are poised to revolutionize our understanding of systems involving this compound. researchgate.netcecam.org

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can model the fundamental process of micellization. By simulating a system of many individual surfactant molecules in water, researchers can observe their self-assembly into micelles, providing data on:

Micelle Structure: Predicting the size, shape, and aggregation number of micelles.

Interactions: Simulating the partitioning of other molecules (e.g., drugs, pollutants) into the micellar core or onto its surface, which is crucial for solubilization and delivery applications. nih.gov

These simulations provide a "computational microscope" that reveals atomic-level details not easily accessible through experimental techniques alone. stanford.edu

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. cecam.orgrsc.org For this compound, DFT calculations can determine intrinsic molecular properties, such as:

Electronic Properties: Calculating the distribution of electron density, which governs the molecule's polarity and its interactions with other molecules and surfaces.

Reactivity Descriptors: Predicting concepts like electronegativity and hardness, which help rationalize the molecule's chemical behavior. cecam.org

Spectroscopic Analysis: Simulating infrared and Raman spectra, which can then be compared with experimental data to confirm molecular structures and identify chemical bonds. evonik.comphyschemres.org

While specific, published DFT or MD studies focusing solely on this compound are not widespread, the application of these established computational methods represents a significant future direction. researchgate.netresearchgate.netchemrxiv.orgjmchemsci.com Such theoretical studies will provide a foundational, predictive understanding of its behavior, accelerating the development of its applications in both analytical chemistry and materials science.

Table 3: Potential Insights from Computational Modeling

| Modeling Technique | Potential Application to this compound | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) | Simulating self-assembly in aqueous solution. researchgate.netnih.gov | Micelle formation mechanism, structure, stability, and dynamics. stanford.edu |

| Molecular Dynamics (MD) | Modeling interactions with other molecules. nih.gov | Solubilization mechanisms, partitioning coefficients. |

| Density Functional Theory (DFT) | Calculating electronic structure of a single molecule. cecam.orgphyschemres.org | Electron density distribution, polarity, reactivity, simulated spectra. evonik.com |

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of 1-Hexylsodiumsulfonate in synthesized samples?

- Methodological Answer :

- Use nuclear magnetic resonance (NMR) to verify the molecular structure by comparing chemical shifts with literature values .

- Perform high-performance liquid chromatography (HPLC) to assess purity, ensuring retention times match established standards.

- Conduct elemental analysis to confirm the composition (C, H, S, Na) aligns with the molecular formula (C₆H₁₃NaO₄S) .

- For new batches, include supplementary characterization data (e.g., FT-IR, mass spectrometry) in supporting information to ensure reproducibility .

Q. What are the standard methods for measuring the solubility of this compound in aqueous and organic solvents?

- Methodological Answer :

- Employ gravimetric analysis by dissolving the compound in a solvent, evaporating to dryness, and measuring residual mass .

- Use UV-Vis spectroscopy to quantify solubility via calibration curves at specific wavelengths.

- Document experimental variables (temperature, pH, ionic strength) and validate results against the IUPAC Solubility Data Series protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Avoid inhalation of dust (S22) and skin/eye contact (S24/25) by using fume hoods, gloves, and goggles .

- Store in airtight containers away from oxidizing agents to prevent decomposition into sulfur oxides .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound across studies?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and validate solvent purity via gas chromatography .

- Analyze potential ionic interactions in mixed-solvent systems using conductometric titration .

- Publish raw data and calibration curves in supplementary materials to enable cross-study comparisons .

Q. What strategies optimize the synthesis of this compound to improve yield and minimize byproducts?

- Methodological Answer :

- Vary reaction parameters (e.g., molar ratios of hexanol to sulfonating agents, temperature gradients) and monitor progress via thin-layer chromatography .

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .

- Characterize byproducts (e.g., di-esters) using LC-MS and adjust reaction stoichiometry to suppress their formation .

Q. How can computational modeling predict the surfactant behavior of this compound in complex mixtures?

- Methodological Answer :

- Apply molecular dynamics simulations to model micelle formation and critical micelle concentration (CMC) in aqueous solutions.

- Validate predictions against experimental surface tension measurements using a du Noüy ring tensiometer .

- Use density functional theory (DFT) to calculate charge distribution and hydrophilic-lipophilic balance (HLB) values .

Q. What experimental designs resolve stability issues of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating samples at elevated temperatures (40–60°C) and measuring degradation via HPLC .

- Use buffered solutions (pH 3–11) to identify hydrolysis pathways and derive Arrhenius plots for shelf-life prediction .

- Compare degradation products with synthetic standards to confirm structural breakdown mechanisms .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the hygroscopicity of this compound?

- Methodological Answer :

- Standardize humidity control during experiments (e.g., using desiccators with silica gel) to minimize environmental variability .

- Perform thermogravimetric analysis (TGA) to quantify moisture uptake under controlled relative humidity (10–90%) .

- Cross-reference results with X-ray diffraction (XRD) data to detect hydrate formation, which may explain discrepancies .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.